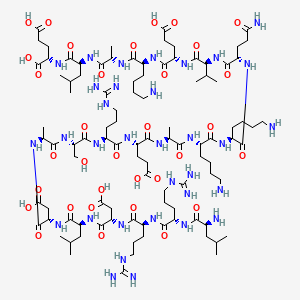
M Protein epitope OF group A streptococci
描述
The M protein epitope of group A streptococci is a significant virulence factor found on the surface of Streptococcus pyogenes, a bacterium responsible for a variety of human diseases. This protein plays a crucial role in the bacterium’s ability to evade the host immune system by inhibiting phagocytosis. The M protein is highly variable, with over 80 different serotypes identified, each contributing to the pathogen’s ability to cause recurrent infections .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of M protein epitopes involves recombinant DNA technology. The gene encoding the M protein is cloned into an expression vector, which is then introduced into a suitable host, such as Escherichia coli. The host cells are cultured under conditions that induce the expression of the M protein, which is subsequently purified using affinity chromatography techniques .
Industrial Production Methods
Industrial production of M protein epitopes follows similar principles but on a larger scale. Fermentation technology is employed to culture the host cells in bioreactors, allowing for the mass production of the protein. Downstream processing involves cell lysis, protein extraction, and purification to obtain the desired M protein epitope .
化学反应分析
Types of Reactions
The M protein epitope undergoes various biochemical interactions rather than traditional chemical reactions. These interactions include binding to host proteins, such as serum factor H, which inhibits the complement pathway and prevents opsonization .
Common Reagents and Conditions
The common reagents used in the study of M protein interactions include antibodies, complement proteins, and various host cell receptors. Experimental conditions often involve physiological pH and temperature to mimic the natural environment of the host organism .
Major Products Formed
The primary outcome of these interactions is the inhibition of the host immune response, allowing the bacterium to evade phagocytosis and establish infection .
科学研究应用
The M protein epitope has several applications in scientific research:
Vaccine Development: Due to its role as a major virulence factor, the M protein is a target for vaccine development.
Immunological Studies: The M protein is used to study host-pathogen interactions, particularly how pathogens evade the immune system.
Diagnostic Tools: The M protein epitope is used in diagnostic assays to identify Streptococcus pyogenes infections.
作用机制
The M protein exerts its effects by binding to serum factor H, a regulatory protein that inhibits the complement pathway. This binding prevents the formation of C3 convertase, thereby inhibiting opsonization and subsequent phagocytosis by immune cells. The M protein also interacts with other host proteins, such as fibrinogen, to form a protective coat around the bacterium, further aiding in immune evasion .
相似化合物的比较
Similar Compounds
M-like Proteins: These proteins, such as Mrp and Enn, are genetically and functionally related to the M protein.
Fc-binding Proteins: These proteins bind to the Fc region of antibodies, preventing opsonization and phagocytosis.
Uniqueness
The M protein is unique in its ability to bind to multiple host proteins and inhibit various components of the immune system. Its high variability and numerous serotypes make it a particularly challenging target for vaccine development and immune response .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H175N33O33/c1-47(2)41-54(103)80(148)118-58(24-18-38-111-97(105)106)85(153)121-60(26-20-40-113-99(109)110)87(155)129-68(45-75(143)144)93(161)128-66(43-49(5)6)92(160)130-67(44-74(141)142)90(158)116-53(11)79(147)131-69(46-133)94(162)122-59(25-19-39-112-98(107)108)86(154)124-62(28-32-71(135)136)82(150)115-51(9)77(145)117-56(22-13-16-36-101)83(151)120-57(23-14-17-37-102)84(152)123-61(27-31-70(104)134)89(157)132-76(50(7)8)95(163)125-63(29-33-72(137)138)88(156)119-55(21-12-15-35-100)81(149)114-52(10)78(146)127-65(42-48(3)4)91(159)126-64(96(164)165)30-34-73(139)140/h47-69,76,133H,12-46,100-103H2,1-11H3,(H2,104,134)(H,114,149)(H,115,150)(H,116,158)(H,117,145)(H,118,148)(H,119,156)(H,120,151)(H,121,153)(H,122,162)(H,123,152)(H,124,154)(H,125,163)(H,126,159)(H,127,146)(H,128,161)(H,129,155)(H,130,160)(H,131,147)(H,132,157)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,164,165)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,76-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXUYMBPAYIMJR-UGXKBFFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H175N33O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746705 | |
| Record name | L-Leucyl-L-arginyl-L-arginyl-L-alpha-aspartyl-L-leucyl-L-alpha-aspartyl-L-alanyl-L-seryl-L-arginyl-L-alpha-glutamyl-L-alanyl-L-lysyl-L-lysyl-L-glutaminyl-L-valyl-L-alpha-glutamyl-L-lysyl-L-alanyl-L-leucyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2355.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152044-86-5 | |
| Record name | L-Leucyl-L-arginyl-L-arginyl-L-alpha-aspartyl-L-leucyl-L-alpha-aspartyl-L-alanyl-L-seryl-L-arginyl-L-alpha-glutamyl-L-alanyl-L-lysyl-L-lysyl-L-glutaminyl-L-valyl-L-alpha-glutamyl-L-lysyl-L-alanyl-L-leucyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


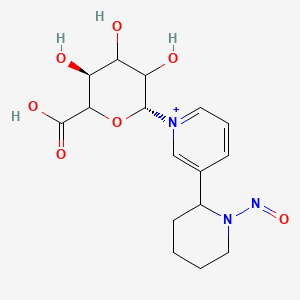

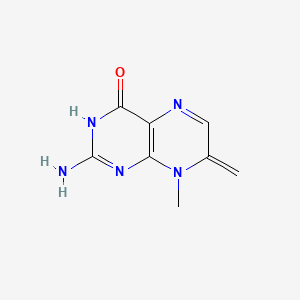
![N-(cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enamide](/img/structure/B582810.png)
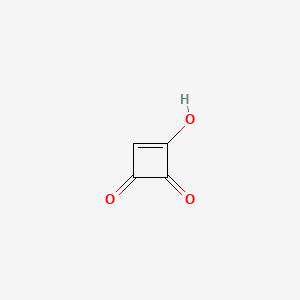
![4-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B582818.png)
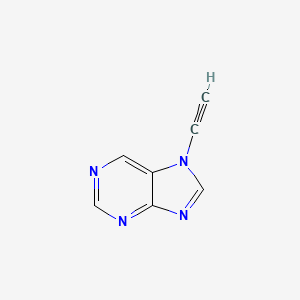
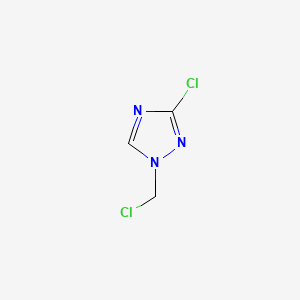

![N-[(2E)-4-Oxo-2-penten-2-yl]acetamide](/img/structure/B582827.png)
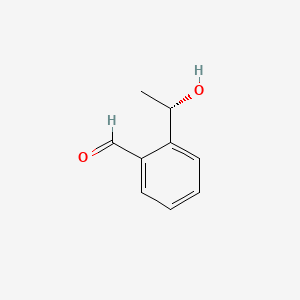
![5,7-Dioxa-6-thiaspiro[2.5]octane 6,6-dioxide](/img/structure/B582829.png)
